molecular formula C12H16ClNO2 B13188306 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid CAS No. 1396964-33-2

2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid

Cat. No.: B13188306
CAS No.: 1396964-33-2
M. Wt: 241.71 g/mol
InChI Key: BZZDYPIEOAOHTL-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid is a branched-chain amino acid derivative characterized by a 3-methylbutanoic acid backbone substituted at the 2-position with a 2-chlorobenzylamino group. Its molecular formula is C₁₂H₁₅ClNO₂, with an approximate molecular weight of 240.45 g/mol. The 2-chlorobenzyl group introduces both lipophilic and electron-withdrawing characteristics, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

1396964-33-2

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16ClNO2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

BZZDYPIEOAOHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the amino functionalization of a suitable precursor, such as a methylated butanoic acid derivative, with 2-chlorobenzylamine or its derivatives.

Reaction Steps:

  • Starting Material: Methyl 3-methylbutanoate or methyl 3-methylbutanoic acid derivatives.
  • Amination: React with 2-chlorobenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions: Reactions typically proceed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating (~25-50°C).
  • Outcome: Formation of the amino acid with the 2-chlorobenzylamino group attached.

Notes:

  • The reaction can be optimized by adjusting the molar ratios of reactants and controlling pH.
  • Use of protecting groups (e.g., Boc or Fmoc) on amino groups may be necessary during intermediate steps.

Amide Formation Followed by Hydrolysis

Method Overview:

This involves synthesizing an amide intermediate, then hydrolyzing to the free amino acid.

Reaction Steps:

  • Step 1: Condense 2-chlorobenzylamine with methyl or ethyl 3-methylbutanoate to form the corresponding amide.
  • Step 2: Hydrolyze the amide under acidic or basic conditions to yield the free amino acid.

Reaction Conditions:

  • Hydrolysis can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures (~80-120°C).
  • Purification via crystallization or chromatography yields high-purity product.

Cyclization and Functional Group Transformations

Method Overview:

A more complex route involves constructing the amino acid backbone via cyclization reactions, followed by selective functionalization.

Reaction Steps:

  • Step 1: Synthesize a suitable precursor such as a β-keto ester bearing the chlorobenzyl group.
  • Step 2: Cyclize using amino acids or amino derivatives, such as via the Strecker synthesis or related methods.
  • Step 3: Hydrolyze and purify to obtain the target amino acid.

Notes:

  • This method is more suited for laboratory synthesis and may require multiple steps for optimization.

Industrial-Scale Synthesis via Resolution of Racemic Mixture

Method Overview:

Based on patent CA2512342A1, an environmentally benign process involves optical resolution of racemic CPA (2-[(2-chlorobenzyl)amino]-3-methylbutanoic acid) using chiral amines as resolving agents.

Reaction Steps:

  • Step 1: Prepare racemic CPA via conventional synthesis, such as amination of the corresponding racemic precursor.
  • Step 2: React racemic CPA with a chiral amine (e.g., (S)-(-)-a-phenylethylamine) in a suitable solvent (methanol, ethanol, or water) to form diastereomeric salts.
  • Step 3: Separate the diastereomeric salts by crystallization.
  • Step 4: Recover the pure enantiomeric CPA by acid-base treatment and recrystallization.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or water.
  • Temperature: 30–100°C.
  • Molar ratio of resolving agent: 0.4–0.65 mol per mol of racemic CPA.

Summary of Key Reaction Parameters and Data Table

Method Starting Materials Key Reagents & Conditions Yield & Purity Advantages
Direct Amination Methyl 3-methylbutanoate + 2-chlorobenzylamine DCC/EDC in dichloromethane, room temp, 24-48 hrs 65-70% purity, scalable Simple, direct route
Amide Hydrolysis Amide intermediate + HCl/NaOH Reflux at 80-120°C, aqueous medium High purity, scalable Well-established, high yield
Resolution via Salt Formation Racemic CPA + chiral amine Methanol/water, 30–100°C, 10–60 min, molar ratio 0.4–0.65 Enantiomeric excess >99% Environmentally friendly, scalable

Research Findings and Industrial Relevance

  • The resolution method outlined in patent CA2512342A1 demonstrates an efficient, environmentally benign process suitable for large-scale production, emphasizing solvent recycling and high optical purity.
  • The amino acid synthesis routes are adaptable, with the choice of route depending on scale, available starting materials, and desired purity.
  • The reaction conditions are optimized to maximize yield and minimize by-products, with solvent choice playing a critical role in process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid C₁₂H₁₅ClNO₂ 240.45 2-Chlorobenzylamino, butanoic acid
2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid C₁₂H₁₃ClF₃NO₂ 295.69 2-Cl-4-CF₃ anilino, butanoic acid
2-(Dibenzylamino)-3-methylbutanoic acid C₁₉H₂₃NO₂ 297.40 Dibenzylamino, butanoic acid
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) - - Cyclohexylcarbamoyl benzoyl amino
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid C₁₇H₁₇NO₃ 283.32 (calculated) Benzylamino, benzyloxy, propanoic acid

Key Observations :

  • Substituent Effects: The 2-chlorobenzylamino group in the target compound balances moderate lipophilicity with electronic effects from the chlorine atom, which may enhance receptor binding compared to non-halogenated analogs like 2-(dibenzylamino)-3-methylbutanoic acid .
  • Backbone Variations: The propanoic acid derivative (C₁₇H₁₇NO₃) has a shorter carbon chain, which may limit its conformational flexibility compared to butanoic acid derivatives .

Solubility and Lipophilicity

  • The trifluoromethyl group in 2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid significantly increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s logP is likely lower (~2.8) due to the absence of fluorine .
  • 2CA3MBA () contains a carboxamide group, which enhances hydrogen-bonding capacity and aqueous solubility compared to the target’s benzylamino substituent .

Biological Activity

2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid, commonly referred to as a chlorobenzyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a chlorobenzyl group attached to an amino acid backbone, which suggests possible interactions with various biological targets.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid
  • CAS Number : 1396964-33-2

The biological activity of 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The chlorobenzyl moiety enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Preliminary studies suggest that this compound may function as an inhibitor of certain metabolic pathways, particularly those involving monocarboxylate transporters (MCTs), which are crucial in cancer metabolism and inflammatory responses .

Enzyme Inhibition

Research indicates that 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid may inhibit MCT4, a transporter implicated in lactic acid export in various tissues, including cancerous cells. Inhibition of MCT4 has been shown to disrupt the Warburg effect, a metabolic hallmark of cancer cells that favors glycolysis even in the presence of oxygen .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies using CHO cells exposed to Pseudomonas aeruginosa show that compounds inhibiting T3SS-mediated secretion can prevent cell death, suggesting a protective role for 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid in such contexts .

Case Study: MCT4 Inhibition

A study focusing on the inhibition of MCT4 revealed that silencing this transporter in rheumatoid arthritis fibroblasts significantly reduced disease severity in murine models. The application of 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid as a potential MCT4 inhibitor was discussed, indicating its therapeutic promise in treating metabolic disorders associated with inflammation and cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar compounds have highlighted the importance of substituent variations at the amino position. Modifications in this region can lead to significant changes in biological activity, emphasizing the need for further exploration of analogs based on 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid .

Comparative Analysis

CompoundBiological ActivityMechanism
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acidInhibits MCT4; cytotoxic to cancer cellsInteracts with metabolic pathways
PhloretinWeak MCT4 inhibitorNon-selective transporter inhibition
α-CN-4-OH-cinnamateModerate MCT4 inhibitionPromiscuous activity against multiple transporters

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the chlorobenzyl and methylbutanoic acid moieties. Compare chemical shifts with structurally analogous compounds, such as 2-amino-3-bromobenzoic acid (δH 7.2–7.5 ppm for aromatic protons; δC 165–170 ppm for carboxylic acid) . Mass spectrometry (MS) can validate molecular weight (expected ~240–250 g/mol, based on chlorinated benzoic acid derivatives) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in a desiccator under inert gas (e.g., argon), as chlorinated aromatic compounds are prone to hydrolysis and oxidation. Use amber vials to prevent photodegradation. For handling, follow protocols for similar chlorobenzoic acids, which recommend working in fume hoods with nitrile gloves and lab coats .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Route 1 : Condensation of 2-chlorobenzylamine with 3-methylbutanoic acid derivatives (e.g., activated esters or acyl chlorides). Optimize pH (6–8) to favor amide bond formation without hydrolyzing the chlorobenzyl group .
  • Route 2 : Enzymatic coupling using lipases or peptidases, leveraging stereoselectivity for chiral purity .
    Table 1 : Key parameters for synthesis optimization:
ParameterOptimal RangeReference
Reaction pH6.5–7.5
Temperature25–40°C
CatalystEDCI/HOBt or lipase

Advanced Research Questions

Q. How can computational modeling improve reaction design for this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. For example, simulate the energy barrier for amide bond formation between 2-chlorobenzylamine and methylbutanoic acid derivatives. Tools like COMSOL Multiphysics integrate AI to predict side reactions (e.g., chlorobenzyl group hydrolysis) and recommend solvent systems (e.g., DMF/THF mixtures) .

Q. How to resolve discrepancies in observed vs. predicted thermodynamic stability data?

  • Methodological Answer :

  • Step 1 : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out degradation products .
  • Step 2 : Recalculate thermodynamic properties (ΔG, ΔH) using advanced QSPR models that account for steric effects of the chlorobenzyl group .
  • Step 3 : Cross-reference with experimental DSC data (melting point ~200–215°C, based on analogs like 4-amino-2-chlorobenzoic acid) .

Q. What experimental designs are optimal for studying its interactions with biological targets?

  • Methodological Answer :

  • Factorial Design : Test variables like pH (5–9), temperature (25–37°C), and ionic strength using a 2³ factorial matrix to identify significant factors in binding assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with 10–20 μM compound concentrations, referencing protocols for similar amino acid derivatives .

Q. How to mitigate isomer formation during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol, 90:10) to separate enantiomers.
  • Kinetic Control : Lower reaction temperature (0–10°C) to favor the desired diastereomer, as seen in syntheses of (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Hypothesis Testing : Solubility may depend on pH-induced ionization. Test solubility at pH 2 (protonated carboxylic acid) vs. pH 7.4 (deprotonated). Use UV-Vis spectroscopy to quantify solubility in buffers (e.g., PBS) vs. DMSO .
  • Reference Analog Data : Compare with 2-amino-5-bromobenzoic acid, which shows pH-dependent solubility shifts from 1.2 mg/mL (pH 2) to 8.5 mg/mL (pH 7.4) .

Methodological Tools & Resources

  • Software : COMSOL Multiphysics for reaction optimization , Gaussian for DFT calculations .
  • Databases : CAS Registry Numbers (e.g., 2457-76-3 for 4-amino-2-chlorobenzoic acid) to cross-reference properties .

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